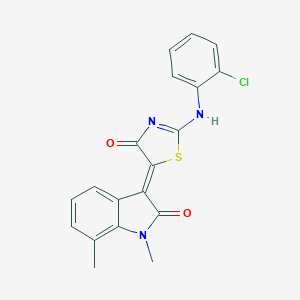
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been studied in detail. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it has been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound also reduces the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one in lab experiments include its diverse pharmacological activities and potential therapeutic applications. The limitations include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetic properties.
Orientations Futures
For research on (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one include studying its potential use as a fluorescent probe for the detection of metal ions, further investigating its anticancer and antimicrobial activities, and determining its toxicity and pharmacokinetic properties. Additionally, the compound could be modified to improve its solubility and bioavailability, thereby increasing its potential as a therapeutic agent.
In conclusion, (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one is a synthetic compound with diverse pharmacological activities and potential therapeutic applications. Its mechanism of action has been studied in detail, and it has been shown to have several biochemical and physiological effects. Future research could focus on improving its solubility and bioavailability, as well as further investigating its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2,4-dimethylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2,4-dimethylbenzoyl chloride and 2-thioxo-4-thiazolidinone to obtain the final product.
Propriétés
Nom du produit |
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C29H27N3O2S |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O2S/c1-15-7-16(2)11-21(10-15)30-29-32(22-12-17(3)8-18(4)13-22)28(34)26(35-29)24-23-14-19(5)9-20(6)25(23)31-27(24)33/h7-14H,1-6H3,(H,31,33)/b26-24-,30-29? |
Clé InChI |
WRLALQJBMXVFAO-ROWSNLONSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/3\C4=CC(=CC(=C4NC3=O)C)C)/S2)C5=CC(=CC(=C5)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=CC(=CC(=C4NC3=O)C)C)S2)C5=CC(=CC(=C5)C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=CC(=CC(=C4NC3=O)C)C)S2)C5=CC(=CC(=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![1-[6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308322.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![2-Thioxo-5-(3,4,5-trimethoxybenzylidene)-3-[(3,4,5-trimethoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B308333.png)
![3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308334.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)
![10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308341.png)
![1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308342.png)
![1-[6-(6-nitro-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308343.png)
![2-Chlorobenzyl 6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308344.png)